Cas no 887356-76-5 (Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate)

Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate is a synthetic organic compound featuring both ester and amide functional groups, along with a formylphenoxy moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its key advantages include high reactivity due to the presence of the formyl group, enabling further derivatization, and the stability of the ester and amide linkages under various reaction conditions. The compound is well-suited for coupling reactions and serves as a building block for more complex molecules. Its purity and defined structure ensure reproducibility in research and industrial applications.
Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate structure
887356-76-5 structure
Product Name:Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate
CAS No:887356-76-5
MF:C17H15NO5
MW:313.304704904556
CID:5455135
PubChem ID:23410015
Update Time:2025-11-07

Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate Chemical and Physical Properties

Names and Identifiers

    • 887356-76-5
    • Z19658465
    • EN300-1187327
    • METHYL 4-[2-(4-FORMYLPHENOXY)ACETAMIDO]BENZOATE
    • AKOS016445308
    • Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate
    • Inchi: 1S/C17H15NO5/c1-22-17(21)13-4-6-14(7-5-13)18-16(20)11-23-15-8-2-12(10-19)3-9-15/h2-10H,11H2,1H3,(H,18,20)
    • InChI Key: FIUANHUISFMXBG-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(COC2=CC=C(C=O)C=C2)=O)C=C1

Computed Properties

  • Exact Mass: 313.09502258g/mol
  • Monoisotopic Mass: 313.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 81.7Ų

Experimental Properties

  • Density: 1.302±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 576.7±40.0 °C(Predicted)
  • pka: 12.55±0.70(Predicted)

Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate Pricemore >>

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Additional information on Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate

Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate (CAS No. 887356-76-5): A Comprehensive Overview

Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate, identified by its CAS number 887356-76-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its complex structural features, which include an acetyl amino group and a formyl-substituted phenoxy moiety. The unique arrangement of these functional groups makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The< strong>Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate molecule exhibits a high degree of structural complexity, which is reflected in its molecular formula and the intricate network of bonds that define its three-dimensional configuration. The presence of both an acetyl amino group and a formyl group on the phenoxy side chain suggests potential reactivity and functionality, making it a versatile building block for synthetic chemistry. This compound's ability to participate in various chemical reactions, such as condensation, alkylation, and oxidation, underscores its utility in the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The< strong>4-formylphenoxy moiety, in particular, has been identified as a key structural element in several bioactive molecules. Research has shown that this group can interact with biological targets in diverse ways, often leading to inhibitory effects on enzymes and receptors involved in various disease pathways. The acetyl amino group further enhances the compound's potential by providing additional sites for functionalization and interaction with biological systems.

One of the most compelling aspects of Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate is its potential application in drug discovery and development. The compound's structural features make it an attractive candidate for designing molecules that can modulate biological processes at the molecular level. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. These findings have prompted researchers to explore its use as a scaffold for developing novel therapeutic agents.

The< strong>CAS No. 887356-76-5 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this compound in their studies. The CAS registry system is an essential tool for chemists and pharmacologists, as it helps to prevent confusion and ensures consistency in the reporting of chemical substances.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate using state-of-the-art methodologies. These techniques have not only improved the yield and purity of the compound but also opened up new possibilities for its functionalization. Researchers are now able to modify specific parts of the molecule to tailor its properties for specific applications. This flexibility is crucial for developing compounds with desired pharmacological profiles.

The< strong>2-(4-formylphenoxy)acetyl group is particularly noteworthy due to its ability to participate in Schiff base formation reactions. Schiff bases are an important class of compounds that have been widely studied for their potential applications in coordination chemistry, catalysis, and medicine. By reacting Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate with appropriate nitrogen-containing ligands, researchers can generate novel Schiff base derivatives with enhanced stability and reactivity.

In conclusion, Methyl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate (CAS No. 887356-76-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the< strong>4-formylphenoxy and< strong>2-(4-formylphenoxy)acetyl groups, make it a valuable building block for synthesizing bioactive molecules. The growing body of research on this compound highlights its importance as a tool for exploring new therapeutic strategies and understanding complex biological processes.

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